

# A Technical Guide to the Spectroscopic Characterization of 2-Methyl-3-furoic Acid

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## Compound of Interest

Compound Name: 2-Methyl-3-furoic acid

Cat. No.: B165081

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## Introduction

**2-Methyl-3-furoic acid**, a substituted furan derivative, presents a key structural motif in various areas of chemical research, including pharmaceuticals and materials science. Its biological activity and utility in synthesis are intrinsically linked to its molecular structure. A definitive elucidation of this structure is paramount, and for this, a multi-faceted spectroscopic approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is indispensable.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Methyl-3-furoic acid**. While experimental spectra for this specific compound are not readily available in public databases, this guide leverages established principles of spectroscopic interpretation and data from closely related isomers to provide a robust predictive analysis. This approach not only offers a detailed understanding of the target molecule but also serves as a pedagogical tool for researchers engaged in the structural characterization of novel organic compounds.

## Molecular Structure and Properties

**2-Methyl-3-furoic acid** possesses a furan ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 3-position. This arrangement of functional groups dictates the molecule's chemical reactivity and its distinct spectroscopic signature.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	126.11 g/mol	PubChem[1]
IUPAC Name	2-methylfuran-3-carboxylic acid	PubChem[1]
CAS Number	6947-94-0	PubChem[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Methyl-3-furoic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR are critical for unambiguous structure confirmation.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **2-Methyl-3-furoic acid** is expected to exhibit four distinct signals corresponding to the carboxylic acid proton, two furan ring protons, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.

Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>)

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1	~11-12	Singlet, broad	1H	-COOH
2	~7.3	Doublet	1H	H-5
3	~6.5	Doublet	1H	H-4
4	~2.5	Singlet	3H	-CH <sub>3</sub>

Interpretation:

- **Carboxylic Acid Proton (Signal 1):** The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.<sup>[2]</sup>
- **Furan Protons (Signals 2 & 3):** The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the 5-position (H-5) is adjacent to the oxygen atom and is expected to be at a higher chemical shift than the proton at the 4-position (H-4).
- **Methyl Protons (Signal 4):** The protons of the methyl group are attached to an sp<sup>2</sup>-hybridized carbon and are expected to appear as a sharp singlet around 2.5 ppm.

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum of **2-Methyl-3-furoic acid** should display six signals, one for each unique carbon atom in the molecule.

Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

Signal	Chemical Shift (δ, ppm)	Assignment
1	~165-170	C=O (Carboxylic Acid)
2	~155-160	C-2 (Furan Ring)
3	~140-145	C-5 (Furan Ring)
4	~115-120	C-3 (Furan Ring)
5	~110-115	C-4 (Furan Ring)
6	~12-15	-CH <sub>3</sub>

Interpretation:

- **Carbonyl Carbon (Signal 1):** The carbon of the carboxylic acid group is the most deshielded, appearing in the 165-180 ppm range.<sup>[2]</sup>

- Furan Carbons (Signals 2-5): The four carbons of the furan ring will have distinct chemical shifts. The carbon bearing the methyl group (C-2) and the carbon adjacent to the oxygen (C-5) are expected to be the most downfield of the ring carbons. The carbon attached to the carboxylic acid (C-3) and the remaining ring carbon (C-4) will be further upfield.
- Methyl Carbon (Signal 6): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methyl-3-furoic acid** will be dominated by absorptions from the carboxylic acid and the furan ring.

### Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
~2500-3300	Broad, Strong	O-H	Stretching (in H-bonded dimer)
~2900-3000	Medium	C-H	Stretching (Aromatic/Methyl)
~1680-1710	Strong	C=O	Stretching
~1550-1600	Medium	C=C	Stretching (Furan Ring)
~1400-1450	Medium	O-H	Bending
~1200-1300	Strong	C-O	Stretching (Carboxylic Acid/Furan)

### Interpretation:

- O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which is due to strong hydrogen bonding.

This band often spans from 2500 to 3300  $\text{cm}^{-1}$ .<sup>[2]</sup>

- **C=O Stretch:** A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is expected in the region of 1680-1710  $\text{cm}^{-1}$ .
- **Furan Ring Vibrations:** The furan ring will exhibit characteristic C=C and C-O stretching vibrations.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For **2-Methyl-3-furoic acid**, electron ionization (EI) would likely be used.

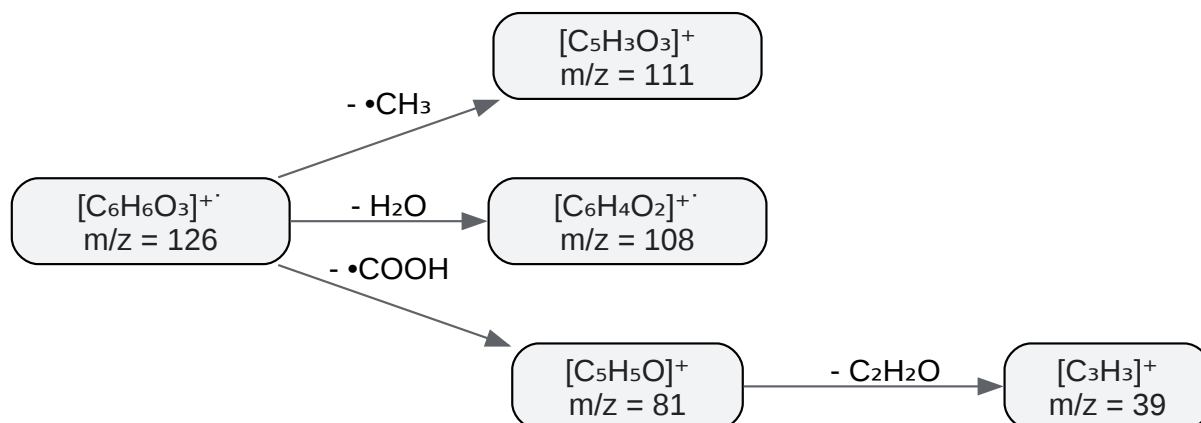
### Predicted Mass Spectrum Data

m/z	Relative Intensity	Proposed Fragment
126	High	$[\text{M}]^+$ (Molecular Ion)
111	Medium	$[\text{M} - \text{CH}_3]^+$
108	Medium	$[\text{M} - \text{H}_2\text{O}]^+$
97	High	$[\text{M} - \text{COOH}]^+$
81	Medium	$[\text{M} - \text{COOH} - \text{O}]^+$
39	High	$[\text{C}_3\text{H}_3]^+$

### Interpretation:

The molecular ion peak  $[\text{M}]^+$  is expected at an m/z of 126, corresponding to the molecular weight of **2-Methyl-3-furoic acid**. Common fragmentation pathways for furoic acids include the loss of the carboxylic acid group, the methyl group, and water.

### Proposed Fragmentation Pathway



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Caption: Proposed EI-MS fragmentation of **2-Methyl-3-furoic acid**.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **2-Methyl-3-furoic acid**.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Methyl-3-furoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean NMR tube.
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For <sup>1</sup>H NMR, integrate the signals to determine the relative proton ratios.

### ATR-IR Spectroscopy

- Background Spectrum: Record a background spectrum of the clean ATR crystal.

- **Sample Application:** Place a small amount of solid **2-Methyl-3-furoic acid** onto the ATR crystal and apply pressure to ensure good contact.
- **Data Acquisition:** Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

## Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
- **Detection:** Detect the ions and generate a mass spectrum.

## Conclusion

The spectroscopic characterization of **2-Methyl-3-furoic acid**, as outlined in this guide, provides a detailed roadmap for its structural elucidation. While based on predictive data and analysis of related compounds, the presented information offers a robust framework for interpreting experimental results. The combination of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS provides complementary information that, when taken together, allows for an unambiguous confirmation of the molecule's structure. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are working with furan-based compounds.

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## References

- 1. 2-Methyl-3-furoic acid | C<sub>6</sub>H<sub>6</sub>O<sub>3</sub> | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Furoic acid | C<sub>5</sub>H<sub>4</sub>O<sub>3</sub> | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
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